Isoxazol-5-yl-acetic acid methyl ester
Description
The Isoxazole (B147169) Core: A Privileged Heterocyclic Scaffold in Chemical Research
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.govnih.gov This unique arrangement of heteroatoms imparts a range of chemical and biological activities, establishing isoxazole as a "privileged scaffold" in chemical research and drug discovery. researchgate.netnih.gov Privileged scaffolds are molecular frameworks that can bind to a range of biological targets, making them valuable starting points for the development of new therapeutic agents. mdpi.com The isoxazole core is noted for its electron-rich aromatic structure and the weak N-O bond, which allows for ring-cleavage reactions, adding to its synthetic versatility. nih.gov
The significance of the isoxazole scaffold is evident in its presence in numerous biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. nih.govresearchgate.net Its favorable pharmacological properties are often attributed to the ability of the two electronegative heteroatoms to form hydrogen bonds with target proteins. researchgate.net This structural feature makes isoxazole derivatives attractive candidates for developing therapies for a wide array of conditions, including cancer, infections, and inflammatory diseases. nih.govrsc.orgresearchgate.net Researchers frequently incorporate the isoxazole moiety into more complex molecules to enhance drug-like properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.net
Table 1: Key Attributes of the Isoxazole Scaffold
| Attribute | Description | Significance in Research |
|---|---|---|
| Structure | Five-membered aromatic ring with adjacent nitrogen and oxygen atoms. | Provides a stable yet reactive core for chemical modification. |
| Electronic Properties | Electron-rich nature. | Influences reactivity and interactions with biological targets. |
| Bonding | Weak N-O bond. | Allows for synthetically useful ring-opening reactions. |
| Target Interaction | Capable of forming hydrogen bonds. researchgate.net | Enhances binding affinity to various biological macromolecules. |
| Status | Privileged Scaffold. nih.gov | Serves as a versatile foundation for designing libraries of bioactive compounds. mdpi.com |
Positioning of Isoxazol-5-yl-acetic acid methyl ester within Isoxazole-based Research
This compound is a derivative of the core isoxazole structure. It features an acetic acid methyl ester group attached to the 5-position of the isoxazole ring. This specific substitution pattern positions the compound as a valuable synthetic intermediate or building block in medicinal chemistry. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides, allowing for the construction of more complex molecules.
While direct research on this compound itself is not extensively documented in mainstream literature, its structural analogues have been investigated for various biological activities. For instance, related compounds like 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester have been studied for their potential in cancer therapy, specifically for their ability to inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma. nih.govnih.gov Other derivatives, such as 2-(3-methylisoxazol-5-yl)acetic acid, are used as building blocks in the synthesis of biologically active molecules. lookchem.com
The utility of this compound lies in its potential as a precursor for creating a library of isoxazole-based compounds for screening in drug discovery programs. The acetic acid side chain provides a handle for modification, enabling chemists to explore how different substituents at this position affect biological activity.
Table 2: Structural and Functional Information of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Potential Role in Research |
|---|---|---|---|---|
| This compound | N/A | C6H7NO3 | Acetic acid methyl ester at position 5. | Synthetic intermediate, building block for larger molecules. |
| Methyl 2-(5-methylisoxazol-3-yl)acetate | 934172-40-4 | C7H9NO3 | Acetic acid methyl ester at position 3 of a methyl-substituted isoxazole. pharmaffiliates.com | Chemical synthesis. pharmaffiliates.com |
| 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester | N/A | C12H13NO4 | Dihydro-isoxazole core with acetic acid methyl ester and hydroxyphenyl groups. nih.gov | Investigated as an inhibitor of EMT in cancer. nih.gov |
Historical Context and Evolution of Isoxazole Synthesis and Applications
The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen is credited with recognizing the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com The first synthesis of the parent isoxazole ring was reported by Dunstan and Dymond, who obtained 3,4,5-trimethylisoxazole (B86237) from the reaction of nitroethane with aqueous alkalies. ijpcbs.com A significant advancement came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com
Early synthetic methods have evolved considerably. One of the most common and versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govwikipedia.org Another classical approach involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org
Modern synthetic chemistry has introduced more efficient and environmentally friendly methods. These include transition metal-catalyzed cycloadditions, green chemistry approaches utilizing water as a solvent, and regioselective functionalization techniques. rsc.orgniscpr.res.in These innovations have not only improved the efficiency of isoxazole synthesis but have also facilitated the creation of more complex and diverse derivatives for biological screening. nih.govresearchgate.net The applications of isoxazoles have expanded from initial chemical curiosities to a cornerstone of medicinal chemistry, leading to the development of numerous commercial drugs with a wide range of therapeutic uses. nih.govsphinxsai.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
methyl 2-(1,2-oxazol-5-yl)acetate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)4-5-2-3-7-10-5/h2-3H,4H2,1H3 |
InChI Key |
SBWXIJYYRCOFEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=NO1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Isoxazol 5 Yl Acetic Acid Methyl Ester and Its Derivatives
Contemporary Synthetic Pathways to Isoxazole (B147169) Ring Systems
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction, particularly between a nitrile oxide and an alkyne, stands as one of the most effective and widely utilized methods for the construction of the isoxazole ring. nih.govresearchgate.net This reaction, developed by Rolf Huisgen, provides a direct route to substituted isoxazoles and is characterized by its high efficiency and atom economy. researchgate.net
The synthesis of isoxazoles via 1,3-dipolar cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). researchgate.net Nitrile oxides are often unstable and are typically generated in situ from precursors such as aldoximes, hydroxamoyl chlorides, or nitroalkanes to prevent dimerization into furoxans. chemtube3d.comtandfonline.comresearchgate.net For example, aldoximes can be oxidized using reagents like chloramine-T or sodium hypochlorite (B82951) to yield the reactive nitrile oxide intermediate, which is immediately trapped by the alkyne present in the reaction mixture. maynoothuniversity.iebiolmolchem.com The reaction between the in situ generated nitrile oxide and a terminal alkyne is a standard and reliable route to access 3,5-disubstituted isoxazoles. nih.gov This methodology is tolerant of a wide range of functional groups on both the nitrile oxide and the alkyne, allowing for the synthesis of a diverse library of functionalized isoxazoles. tandfonline.comrsc.org
A key aspect of the nitrile oxide-alkyne cycloaddition is its regioselectivity—the control over which of the two possible regioisomers is formed. In reactions with terminal (monosubstituted) alkynes, the cycloaddition is highly regioselective, typically yielding the 3,5-disubstituted isoxazole as the major product. maynoothuniversity.iersc.orgnih.gov This selectivity can be explained by both steric and electronic factors, often rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.comnih.gov The reaction is generally governed by the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (alkyne) and the lowest unoccupied molecular orbital (LUMO) of the dipole (nitrile oxide). nih.gov
While most thermal cycloadditions are catalyst-free, the use of metal catalysts can influence or even reverse the inherent regioselectivity. maynoothuniversity.ie For instance, copper(I) catalysts often promote the formation of 3,5-disubstituted isoxazoles. maynoothuniversity.ie In a notable departure, ruthenium catalysts have been shown to completely override the innate polarity of nitrile oxides, leading to the opposite regioselectivity and providing access to 4-heterosubstituted isoxazoles from electron-rich alkynes. acs.org Density Functional Theory (DFT) studies have provided deeper insight, suggesting that the activation energies, and thus the regioselectivity, are primarily controlled by the distortion energies required for the reactants to achieve the transition state geometry, alongside electronic and steric influences. nih.gov
The mechanism of the Huisgen 1,3-dipolar cycloaddition is widely accepted to be a concerted, pericyclic process. researchgate.netnih.gov This means the two new sigma bonds between the nitrile oxide and the alkyne are formed simultaneously in a single transition state, without the formation of a discrete intermediate. This concerted pathway explains the high stereospecificity observed in analogous reactions with alkenes. For the cycloaddition with alkynes, which results in an aromatic isoxazole ring, the mechanism is similarly described as a concerted [3+2] cycloaddition. nih.gov While the concerted pathway is the dominant model, discussions of stepwise mechanisms involving zwitterionic or diradical intermediates sometimes arise, particularly in the context of catalyzed or highly polarized systems. However, for the majority of thermal nitrile oxide-alkyne cycloadditions, the experimental and theoretical evidence strongly supports a concerted mechanism.
Multicomponent Condensation Reactions for Isoxazol-5(4H)-ones
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials, are highly valued in modern organic synthesis for their efficiency and atom economy. researchgate.netmdpi.com A prominent MCR for the synthesis of isoxazole derivatives is the one-pot condensation leading to isoxazol-5(4H)-ones.
A highly efficient and environmentally friendly route to 3,4-disubstituted isoxazol-5(4H)-ones involves the one-pot, three-component cyclocondensation of an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester, such as ethyl acetoacetate (B1235776). niscpr.res.inresearchgate.net This reaction has been successfully carried out using a wide array of catalysts under mild conditions, often at room temperature and in green solvents like water or ethanol. niscpr.res.inresearchgate.netorientjchem.org The versatility of this method allows for the use of various aromatic and heteroaromatic aldehydes. niscpr.res.in
Numerous catalysts have been reported to effectively promote this transformation, including organocatalysts like sodium malonate, citric acid, and urea (B33335), as well as nanoparticles and ionic liquids. researchgate.netniscpr.res.inresearchgate.netorientjchem.orgscielo.br The use of water as a solvent not only aligns with the principles of green chemistry but can also enhance reaction rates and yields. niscpr.res.inresearchgate.net The procedure is operationally simple, often involving stirring the components at room temperature, followed by filtration to isolate the pure product in good to excellent yields, thereby avoiding complex chromatographic purification. niscpr.res.inorientjchem.org
The reaction of various aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate demonstrates the broad scope of this methodology. The table below summarizes representative results using sodium malonate as a catalyst in water. niscpr.res.in
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 95 |
| 2 | 4-Methylbenzaldehyde | 35 | 93 |
| 3 | 4-Methoxybenzaldehyde | 30 | 96 |
| 4 | 4-Chlorobenzaldehyde | 40 | 90 |
| 5 | 4-Hydroxybenzaldehyde | 35 | 92 |
| 6 | 3-Nitrobenzaldehyde | 45 | 88 |
| 7 | 2-Hydroxybenzaldehyde | 30 | 94 |
| 8 | Thiophene-2-carbaldehyde | 45 | 82 |
| 9 | 1-Methyl-1H-pyrrole-2-carbaldehyde | 45 | 90 |
Substrate Scope and Functional Group Tolerance in Condensation Reactions
The synthesis of the isoxazole-5(4H)-one core, a crucial precursor structure, is often achieved through a one-pot, three-component condensation reaction. This reaction typically involves an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. figshare.com The methodology demonstrates a broad substrate scope and tolerance for a variety of functional groups, making it a versatile route for generating diverse isoxazole derivatives.
The reaction accommodates a wide range of aryl and heteroaryl aldehydes. mdpi.comresearchgate.netpreprints.org Aldehydes bearing both electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring have been successfully employed, generally leading to good or high yields of the desired isoxazol-5(4H)-one products. mdpi.comorientjchem.org Furthermore, the reaction is not limited to simple aromatic aldehydes; heteroaromatic aldehydes, such as those containing pyrrole (B145914) rings, also serve as effective substrates. mdpi.com
The β-keto ester component also allows for variation. While ethyl acetoacetate is a common reactant, other esters like ethyl 4-chloroacetoacetate and ethyl 3-oxohexanoate (B1246410) have been successfully utilized, demonstrating the flexibility of the reaction in accommodating different substitution patterns on what will become the 3-position of the isoxazole ring. mdpi.comresearchgate.netpreprints.org This adaptability allows for the synthesis of a library of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature, which contributes to the excellent functional group tolerance observed. mdpi.comresearchgate.net
| Aldehyde Substrate | β-Keto Ester Substrate | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate | 97 | preprints.org |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 95 | mdpi.com |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl Acetoacetate | 93 | mdpi.com |
| 4-(Dimethylamino)benzaldehyde | Ethyl 4-chloroacetoacetate | 94 | mdpi.com |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | 85 | mdpi.com |
| 4-Nitrobenzaldehyde | Ethyl 3-oxohexanoate | 91 | mdpi.com |
Catalytic Strategies in Aqueous and Solvent-Free Media
A significant focus in the synthesis of isoxazole derivatives has been the development of catalytic strategies that are both efficient and environmentally benign. Many modern protocols utilize aqueous media or solvent-free conditions, aligning with the principles of green chemistry. orientjchem.org
Organocatalysis has emerged as a powerful tool for isoxazole synthesis, offering a metal-free alternative to traditional methods. Several small organic molecules have been shown to effectively catalyze the three-component condensation reaction.
Citric Acid : This natural, inexpensive, and non-toxic acid has proven to be a highly convenient and effective catalyst for preparing 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones in water at room temperature, affording excellent yields. orientjchem.org Its use in water as a green solvent makes this protocol particularly attractive. orientjchem.org
Urea : Urea, another readily available and cost-efficient natural compound, has been employed as a catalyst for the three-component synthesis of isoxazol-5(4H)-ones in water, demonstrating the utility of simple hydrogen-bond donors in facilitating these reactions. researchgate.net
Salicylic (B10762653) Acid : 2-Hydroxybenzoic acid, commonly known as salicylic acid, has been identified as a catalyst with acceptable activity for promoting the cyclocondensation of aldehydes, β-ketoesters, and hydroxylamine hydrochloride. researchgate.net
Guanidine Hydrochloride : This compound is another example of a simple organocatalyst used for the synthesis of isoxazole derivatives. researchgate.net
Azolium Salts : N-heterocyclic carbenes (NHCs), generated from azolium salt precursors, are potent organocatalysts for a variety of transformations. usask.ca Specifically, N-mesityl oxazolium salt has been shown to be an excellent precatalyst for reactions involving aldehydes, such as the benzoin (B196080) reaction, highlighting the potential of this class of compounds to activate carbonyl substrates in reactions pertinent to isoxazole synthesis. usask.ca Their application extends to facilitating coupling reactions between various aldehydes and acceptors. usask.ca
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Citric Acid | Water | Excellent yields, mild conditions, green solvent | orientjchem.org |
| Urea | Water | Cost-efficient, commercially available, green solvent | researchgate.net |
| Tartaric Acid | Water | Atom efficient, short reaction time, easy work-up | researchgate.net |
Biocatalysis offers an exceptionally green and efficient approach to chemical synthesis. Lipases, in particular, have been successfully used to catalyze the one-pot, multicomponent reaction for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives. figshare.com This method is notable for its environmental benignity, utilizing water as a solvent at room temperature. figshare.com The protocol boasts several advantages, including short reaction times, excellent product yields, and a straightforward work-up procedure. mdpi.com A key benefit of this biocatalytic approach is the ability to recover and reuse the lipase (B570770) catalyst for several cycles without a significant loss of activity, enhancing the sustainability of the process. mdpi.com
Heterogeneous catalysts are highly valued for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.
Amine-Functionalized Cellulose (B213188) : Propylamine-functionalized cellulose (Cell-Pr-NH₂) has been effectively employed as a heterogeneous, biodegradable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.netpreprints.org The reaction proceeds efficiently in water at room temperature, yielding the desired products in good to high yields. researchgate.netpreprints.org This method aligns with green chemistry principles by generating less waste, using an environmentally friendly solvent, and saving energy. researchgate.net
PDAN-Ni@Fe₃O₄ Nanocatalyst : While detailed findings are specific, the use of magnetic nanocatalysts like polydopamine-nickel supported on magnetite (PDAN-Ni@Fe₃O₄) has been reported for the synthesis of isoxazole-5(4H)-ones, representing an advanced application of heterogeneous catalysis in this field. researchgate.net
Esterification and Transesterification Strategies
The final step in synthesizing the target compound, Isoxazol-5-yl-acetic acid methyl ester, involves the formation of the methyl ester from the corresponding carboxylic acid.
Direct esterification of a carboxylic acid with an alcohol is a fundamental and widely used transformation in organic chemistry. The most common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid (such as an isoxazole acetic acid) with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. organic-chemistry.orglibretexts.org
The reaction is an equilibrium process. organic-chemistry.orglibretexts.org To drive the equilibrium towards the formation of the ester product, it is common practice to either use a large excess of the alcohol reactant or to remove the water that is formed as a byproduct. libretexts.orgmasterorganicchemistry.com Typical acid catalysts for this reaction include strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgwvu.edu The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comwvu.edu This established methodology is directly applicable to the synthesis of this compound from its corresponding carboxylic acid precursor.
Transesterification for Methyl Ester Formation (e.g., from Ethyl Esters)
Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the interchange of the alkoxy group. In the context of this compound, this process is most relevant for its synthesis from other esters, such as the corresponding ethyl ester. This transformation is typically achieved by reacting the ethyl ester with an excess of methanol (B129727) in the presence of a catalyst. The equilibrium of the reaction is driven towards the formation of the methyl ester by using a large excess of methanol.
The choice of catalyst is crucial and can be broadly categorized into acidic, basic, or enzymatic. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the ester, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. wikipedia.org Base catalysts, like sodium methoxide (B1231860) or potassium carbonate, function by deprotonating methanol, thereby increasing its nucleophilicity. masterorganicchemistry.com More recently, organometallic complexes, such as tetranuclear zinc clusters, have been employed as mild and efficient catalysts for transesterification, tolerating a wide range of functional groups. organic-chemistry.org
Table 1: Representative Catalysts and Conditions for Transesterification
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid | Sulfuric Acid (H₂SO₄) | Excess methanol, reflux | Inexpensive, effective | Can cause side reactions with sensitive functional groups |
| Base | Sodium Methoxide (NaOMe) | Excess methanol, room temp. or reflux | High yields, fast reaction rates | Sensitive to water, can hydrolyze the ester |
| Heterogeneous | Porous Polymeric Acid | Methanol, 80°C | Catalyst can be recycled | May require higher temperatures |
| Organometallic | Tetranuclear Zinc Cluster | Diisopropyl ether, 58-68°C | Mild, tolerates sensitive groups | Catalyst can be expensive |
Emerging and Specialized Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer significant advantages over traditional synthetic routes. These emerging techniques are often characterized by enhanced efficiency, improved safety profiles, and alignment with the principles of green chemistry.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. abap.co.in In the synthesis of isoxazole derivatives, microwave irradiation has been shown to improve reaction yields and reduce the formation of by-products. rsc.orgijpsonline.com The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in uniform and rapid heating. abap.co.in This localized heating can lead to reaction rates that are orders of magnitude faster than those observed with conventional heating methods.
Table 2: Comparison of Conventional and Microwave-Assisted Isoxazole Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of 3,5-disubstituted isoxazoles | 6 h, 92-95% | 8 min, 96% | acs.org |
| Synthesis of isoxazole derivatives | >3 h, 70-81% | 30 sec, 90-95% | biolmolchem.com |
| Synthesis of isoxazole-linked glyco-conjugates | 8-10 h, moderate yields | Not specified | rsc.org |
Ultrasound-Mediated Synthesis for Green Chemistry Principles
Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. preprints.orgresearchgate.net This technique aligns well with the principles of green chemistry by promoting reactions under milder conditions, reducing the need for hazardous solvents, and often leading to higher yields in shorter reaction times. mdpi.comresearchgate.net For the synthesis of isoxazole derivatives, ultrasound irradiation has been demonstrated to facilitate efficient cyclization and cycloaddition reactions. The physical phenomena responsible for these effects include the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized hot spots with extremely high temperatures and pressures. nih.gov
Table 3: Examples of Ultrasound-Assisted Isoxazole Synthesis
| Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|
| One-pot, three-step synthesis of 3,5-disubstituted isoxazoles | Copper(I) catalyst, ultrasonic bath and probe | High yields (up to 75%) | nih.gov |
| Multicomponent synthesis of 4H-isoxazol-5-ones | Itaconic acid catalyst, 50°C, 15 min | 95% yield, catalyst reusable for 10 cycles | mdpi.com |
| Synthesis of isoxazole-secondary sulfonamides | CaCl₂/K₂CO₃ in water, 13-17 min | Good to excellent yields (75-96%) | researchgate.net |
Metal-Free Synthetic Methodologies
The development of metal-free synthetic routes is a significant area of research in organic chemistry, driven by the desire to avoid the cost, toxicity, and environmental impact associated with many metal catalysts. For the synthesis of isoxazoles, several metal-free approaches have been reported. These methods often rely on the in-situ generation of nitrile oxides from aldoximes, followed by their [3+2] cycloaddition with alkynes. core.ac.uk Oxidizing agents such as sodium hypochlorite or N-chlorosuccinimide are commonly used to facilitate the formation of the nitrile oxide intermediate. core.ac.uk Additionally, deep eutectic solvents have been employed as recyclable and environmentally benign reaction media for the metal-free synthesis of isoxazoles. core.ac.uk
Table 4: Examples of Metal-Free Reactions for Isoxazole Synthesis
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde, hydroxylamine, alkyne | NaOH, NCS, Choline chloride:urea (DES) | 3,5-disubstituted isoxazole | Good | core.ac.uk |
| Aryl aldehyde, hydroxylamine hydrochloride, alkyne | TsN(Cl)Na·3H₂O, tert-butyl alcohol, microwave | 3,5-disubstituted isoxazole | Good | rsc.org |
| Ethyl nitroacetate, phenylacetylene | TEMPO, water, open air | 3,5-disubstituted isoxazole | 93% | rsc.org |
Cyclization of Propargylic N-Hydroxycarbamates and N-Alkoxycarbonyl Amino Ethers
The intramolecular cyclization of propargylic N-hydroxycarbamates and related compounds represents a versatile strategy for the synthesis of isoxazoline (B3343090) and isoxazole skeletons. Gold(I) catalysts have been shown to be particularly effective in promoting the intramolecular cyclization of propargylic N-hydroxylamines to afford 4-isoxazolines under mild conditions, with short reaction times and high yields. organic-chemistry.orgresearchgate.net The mechanism involves the coordination of the gold(I) catalyst to the alkyne, which facilitates the nucleophilic attack of the hydroxylamine nitrogen, leading to the cyclized product. This methodology offers a high degree of functional group tolerance and can be used to generate enantiopure products. organic-chemistry.org
Table 5: Catalytic Systems for Cyclization of Propargylic N-Hydroxylamines
| Catalyst System | Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (PPh₃)AuNTf₂ | Propargylic N-hydroxylamine | 4-isoxazoline | Room temperature, 5-60 min | High | organic-chemistry.org |
| (PPh₃)AuCl/AgOTf | Propargylic N-hydroxylamine | 4-isoxazoline | Room temperature, 5-60 min | High | organic-chemistry.orgresearchgate.net |
Reactivity and Application as Building Blocks in Complex Molecule Synthesis
The isoxazole ring is a valuable heterocyclic motif that serves as a versatile building block in the synthesis of more complex molecules. researchgate.net The stability of the isoxazole ring allows for a wide range of chemical transformations on its substituents, while the inherent reactivity of the N-O bond provides a strategic entry point for ring-opening reactions, unveiling masked functionalities. researchgate.net this compound, with its ester and isoxazole moieties, is a particularly useful synthon.
The ester group can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or reaction with organometallic reagents to form ketones. The carboxylic acid derivative is a key intermediate for the synthesis of amides and other acid derivatives. nih.gov The methylene (B1212753) group adjacent to the isoxazole ring is activated and can be functionalized through deprotonation followed by reaction with electrophiles.
The isoxazole ring itself can be cleaved under reductive conditions, for example, by catalytic hydrogenation, to yield γ-amino alcohols or β-hydroxy ketones, which are important intermediates in the synthesis of natural products and pharmaceuticals. This ring-opening strategy effectively uses the isoxazole as a masked form of these difunctionalized compounds. researchgate.net
The combination of these reactive sites makes this compound a valuable precursor for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.com
Conversion of Isoxazol-5-ones into Diverse Heterocyclic Systems
Isoxazol-5-ones, key intermediates in the chemistry of this compound, can be readily converted into other heterocyclic structures. These transformations often proceed through ring-opening of the isoxazolone ring followed by intramolecular cyclization, leading to the formation of new ring systems.
While direct conversion of this compound to amidines and malonamides is not extensively detailed in the provided context, the reactivity of the isoxazole nucleus suggests plausible synthetic routes. The formation of N′-cyanooxazolylacetamidine has been observed as a by-product in the synthesis of oxazolo[5,4-d]pyrimidines, indicating that under certain conditions, the isoxazole ring can be manipulated to yield amidine derivatives. nih.gov
The isoxazole framework is a valuable precursor for the synthesis of fused pyrimidine (B1678525) systems, such as isoxazolo[4,5-d]pyrimidinones. nih.gov A general approach involves the utilization of a functionalized isoxazole, for instance, a 5-amino-3-methyl-isoxazol-4-yl substituent, which can be elaborated to form the pyrimidine ring. nih.gov This strategy is central to the construction of various isoxazolo[5,4-d]pyrimidines and isoxazolo[4,5-b]pyridines. acs.orgresearchgate.net The synthesis of these fused systems often involves the cyclization of a pyrimidine ring onto an existing, appropriately substituted, oxazole (B20620) or isoxazole derivative. nih.gov
Isoxazol-5-ones can undergo ring-enlargement reactions to form 1,3-oxazin-6-ones. rsc.org One such method involves the reaction of isoxazol-5-ones with nitrile oxides. rsc.org Another approach is the reduction of N-thioacylisoxazol-5(2H)-ones with triphenylphosphine. rsc.org In some cases, thermal rearrangement of intermediates derived from thioacylation can also yield the 1,3-oxazin-6-one ring system. rsc.org The formation of thiazoles can occur as an alternative reaction pathway, particularly when the isoxazolone ring possesses an ethoxycarbonyl group at the C-3 position or a bromine atom at the C-4 position. rsc.org Furthermore, visible light photoredox catalysis can be employed for the fragmentation of N-acyl-isoxazol-5-ones, leading to the selective formation of oxazoles and 1,3-oxazin-6-ones under mild conditions. researchgate.net
Derivatization and Functionalization Reactions
Beyond ring transformations, the this compound scaffold and its derivatives are amenable to a range of derivatization and functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.
The nitrogen atom of the isoxazol-5-one ring can undergo selective alkylation. For instance, the aza-Michael reaction between isoxazol-5-ones and enones, catalyzed by Brønsted acids, proceeds with high regioselectivity at the nitrogen atom. rsc.org This method provides a robust and metal-free approach to N-functionalized isoxazol-5-one derivatives in moderate to excellent yields. rsc.org
Annulation reactions provide a powerful tool for the construction of fused heterocyclic systems. A [3 + 2] annulation of δ-acetoxy allenoates with hydroxylamine, promoted by (tBuO)2Mg, affords isoxazol-5(2H)-one derivatives. acs.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. acs.org Another notable transformation is the palladium-catalyzed ring expansion reaction of isoxazolones with isocyanides, which proceeds via a cascade process involving ring-opening and cyclization. researchgate.net
N-O Bond Insertions
The cleavage and functionalization of the N-O bond in isoxazoles represent a significant strategy in synthetic organic chemistry for the construction of diverse molecular frameworks. While direct insertions into the N-O bond of a pre-formed this compound are not extensively documented, the principles of N-O bond activation in related isoxazole systems provide insight into potential synthetic pathways.
Transition metal-catalyzed reactions are a primary approach for achieving N-O bond scission. Oxidative addition of low-valent transition metals, such as Ni(0) or Pd(0), to the N-O bond of (benz)isoxazoles has been demonstrated, leading to the formation of metallacyclic intermediates. researchgate.netacs.orgchemrxiv.org These intermediates can then undergo further reactions, effectively inserting new functionalities. For instance, reaction with a ketene (B1206846) can lead to the synthesis of β-lactams. researchgate.netacs.org This highlights the potential for developing catalytic cycles where various reactants could be "inserted" across the N-O bond.
Control experiments have shown that strong inorganic reductants can also break aromatic N-O bonds, suggesting that reductive pathways could be an alternative to oxidative addition for N-O bond functionalization. researchgate.netacs.org The choice of metal and ligand combination can allow for selective oxidative addition into either C-I bonds or N-O bonds when both are present in a molecule, indicating the potential for chemoselective transformations. chemrxiv.org
While the direct application to this compound is a developing area, these established N-O bond activation methods in other isoxazole-containing scaffolds lay the groundwork for future synthetic explorations. The cleavage of the N-O bond can also be promoted by bases, leading to rearrangements and the formation of new heterocyclic systems like 2H-azirines, which can then be converted to other heterocycles. mdpi.com
Construction of Isoxazole-Hybrid Architectures
The isoxazole moiety serves as a versatile scaffold for the construction of hybrid molecules, where it is combined with other heterocyclic or functional groups to create compounds with novel properties. This compound and its derivatives are key precursors in the synthesis of these complex architectures.
Isoxazole-Oxazole Hybrids as Versatile Building Blocks
The synthesis of isoxazole-oxazole hybrids can be achieved through non-catalytic reactions of methyl 2-diazo-2-(alkyl/aryl/hetarylisoxazol-5-yl)acetates with various cyanides. researchgate.net This reaction is thought to proceed through the intermediate formation of a nitrile ylide, which then undergoes cyclization at the carbonyl oxygen to form the oxazole ring. researchgate.net These hybrid structures are valuable as they combine the chemical features of both isoxazole and oxazole rings, which are present in numerous biologically active compounds. mdpi.com The resulting hybrids exhibit a range of pharmaceutical applications, including anticancer, antibacterial, and anti-inflammatory effects. mdpi.com
| Reactants | Product | Yield | Reference |
| Methyl 2-diazo-2-(isoxazol-5-yl)acetate and Acrylonitrile | Mixture of cis and trans cyclopropanes | Low | researchgate.net |
| Methyl 2-diazo-2-(alkyl/aryl/hetarylisoxazol-5-yl)acetates and Alkyl/Aryl cyanides | Substituted isoxazole–oxazole hybrids | Moderate to Good | researchgate.net |
Isoxazole-Pyridine Hybrids via Hetero-Diels-Alder Reactions
Isoxazole-pyridine hybrids can be synthesized from isoxazole-oxazole hybrids through a hetero-Diels-Alder reaction. researchgate.net The 5-alkoxyoxazole moiety of the isoxazole-oxazole hybrid can act as the diene in a [4+2] cycloaddition with a suitable dienophile. researchgate.netresearchgate.net Another approach involves an inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines, catalyzed by TiCl₄(THF)₂ and titanium powder, to produce substituted pyridines. rsc.org This reaction is highly regioselective. rsc.org A 1,3-dipolar cycloaddition reaction of nitrile oxides, generated in situ from pyridine (B92270) aldehyde oximes, with propargyloxy- or propargylaminocoumarins also yields coumarin-isoxazole-pyridine hybrids. nih.gov
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |
| Hetero-Diels-Alder | Isoxazole-oxazole hybrid and Dienophile | Isoxazole-pyridine hybrid | - | researchgate.net |
| Inverse electron-demand hetero-Diels-Alder | Isoxazole and Enamine | Substituted pyridine | TiCl₄(THF)₂ and titanium powder | rsc.org |
| 1,3-Dipolar Cycloaddition | Pyridine aldehyde oxime and Propargyloxy/propargylaminocoumarin | Coumarin-isoxazole-pyridine hybrid | PIDA, microwave irradiation, or TBN | nih.gov |
Isoxazole-Chalcone Hybrids
Isoxazole-chalcone hybrids are commonly synthesized via the Claisen-Schmidt condensation. eurekaselect.comresearchgate.net This reaction involves the condensation of an appropriate isoxazole aldehyde with a substituted acetophenone (B1666503) in the presence of a base. eurekaselect.com Alternatively, chalcones can be treated with hydroxylamine hydrochloride to form the isoxazole ring. rasayanjournal.co.inderpharmachemica.com These hybrid molecules incorporate the structural features of both isoxazoles and chalcones, both of which are known pharmacophores. researchgate.netijariit.com
| Reactants | Reaction Type | Product | Reference |
| Isoxazole aldehydes and Substituted acetophenones | Claisen-Schmidt condensation | Isoxazole-chalcone conjugates | eurekaselect.comresearchgate.net |
| Chalcones and Hydroxylamine hydrochloride | Cyclization | Isoxazole derivatives | rasayanjournal.co.inderpharmachemica.com |
Isoxazole-Urea and Isoxazole-Thiourea Conjugates
The synthesis of isoxazole-urea and isoxazole-thiourea conjugates typically involves the reaction of an amino-substituted isoxazole derivative with an isocyanate or isothiocyanate. nih.govias.ac.inresearchgate.net For example, 5-(3-aminophenyl)isoxazole-3-methyl ester can be treated with various substituted phenyl isocyanates or isothiocyanates to yield the corresponding urea or thiourea (B124793) derivatives. nih.gov These reactions are generally carried out in an inert solvent like dry tetrahydrofuran (B95107) or acetonitrile (B52724). nih.gov The resulting conjugates are of interest in medicinal chemistry due to the hydrogen bonding capabilities of the urea/thiourea moiety. rsc.org
| Isoxazole Precursor | Reagent | Product | Solvent | Reference |
| 5-(3-aminophenyl)isoxazole-3-methyl ester | Substituted phenyl isocyanates | Isoxazole-urea derivative | Dry Tetrahydrofuran | nih.gov |
| 5-(3-aminophenyl)isoxazole-3-methyl ester | Substituted phenyl isothiocyanates | Isoxazole-thiourea derivative | Dry Acetonitrile | nih.gov |
| 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole | Various isocyanates | Benzo[d]isoxazole-urea derivative | Dry THF/Pyridine | ias.ac.inresearchgate.net |
| 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole | Various isothiocyanates | Benzo[d]isoxazole-thiourea derivative | Dry THF/Pyridine | ias.ac.inresearchgate.net |
Isoxazole-Linked Glyco-conjugates
Isoxazole-linked glyco-conjugates are synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide derived from a sugar and an alkyne. lookchem.comrsc.org This "click chemistry" approach allows for the regioselective formation of 3,5-disubstituted isoxazoles, linking the carbohydrate moiety to another molecule. lookchem.comrsc.org The nitrile oxide is typically generated in situ from a glycosyl-β-nitromethane ester. lookchem.com This methodology provides a route to novel carbohydrate-based scaffolds with potential applications in glycobiology and medicinal chemistry. rsc.orgresearchgate.net
| Reaction Type | Reactants | Product | Key Feature | Reference |
| 1,3-Dipolar Cycloaddition | Glycosyl-β-nitrile oxide and Terminal alkynes | 3,5-disubstituted isoxazole-linked glycoconjugates | Regioselective, one-pot synthesis | lookchem.comrsc.org |
| 1,3-Dipolar Cycloaddition | Nitrile oxides and 3-Deoxy-3-C-nitromethyl derivatives of glucofuranose | Isoxazolyl sugars | C-C bond linkage between isoxazole and carbohydrate | researchgate.net |
Biological Activities and Mechanistic Pathways of Isoxazol 5 Yl Acetic Acid Methyl Ester and Its Analogs
Anticancer Research and Molecular Mechanisms
Isoxazole (B147169) derivatives have emerged as promising candidates in oncology, demonstrating the ability to interfere with key pathways involved in cancer progression. Their mechanisms of action are diverse, ranging from the inhibition of critical cellular transitions to the induction of programmed cell death and modulation of essential oncogenic targets. espublisher.com
Inhibition of Epithelial-to-Mesenchymal Transition (EMT) via TGF-β/Smad4 Axis
A significant mechanism in cancer metastasis is the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key inducer of EMT. nih.gov
One notable analog, (S,R)3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, also known as ISO-1, has been identified as an antagonist of the Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov In the context of nasopharyngeal carcinoma (NPC), ISO-1 has been shown to inhibit the EMT process. nih.gov The study demonstrated that ISO-1 exerts its effect by targeting the TGF-β/Smad4 signaling axis. While NPC cells are often insensitive to the growth-suppressive effects of TGF-β1, the signaling pathway itself remains functional. nih.govnih.gov By interfering with this pathway, ISO-1 can hinder the migration and invasion of NPC cells, suggesting its potential as an adjuvant therapy to control metastatic progression. nih.gov In nasopharyngeal carcinoma, the expression of TGF-β1 and Smad7 is often upregulated, while Smad4 expression is lower, highlighting the pathway's relevance in this cancer type. techlandgroup.com
Induction of Cell Cycle Arrest and Apoptosis
A primary strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Numerous studies have confirmed that various isoxazole derivatives are potent inducers of apoptosis across different cancer cell lines.
In human erythroleukemic K562 cells, a variety of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activity. nih.gov These compounds were found to induce both early and late stages of apoptosis, with some derivatives showing apoptotic effects in over 50% of the cell population at concentrations ranging from 100 nM to 200 µM. nih.gov The pro-apoptotic effects of isoxazole derivatives have also been noted in other leukemia cell lines, such as HL-60 and MV4-11. nih.gov Furthermore, an isoxazole curcumin (B1669340) analog, derivative 22, was found to trigger apoptosis and induce G2/M cell cycle arrest in both imatinib-sensitive and resistant K562 cells. mdpi.com Another isoxazole derivative, SHU00238, was also shown to promote apoptosis in colorectal cancer cells. semanticscholar.org
The mechanism often involves the activation of caspases and modulation of the Bax/Bcl-2 ratio, key regulators of the apoptotic cascade. researchgate.net
Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Nasopharyngeal Carcinoma, Leukemia HL-60)
Derivatives of Isoxazol-5-yl-acetic acid methyl ester have exhibited cytotoxic effects against a range of cancer cell lines.
Nasopharyngeal Carcinoma (NPC): As previously mentioned, the analog ISO-1 significantly impedes the migration and invasion capacities of NPC cells. nih.gov This targeted effect on cell motility is a crucial aspect of its anticancer activity.
Leukemia: Isoxazole derivatives have shown potent antiproliferative and pro-apoptotic activities against leukemia cells. nih.gov Studies on the human erythroleukemic K562 cell line, which shares characteristics with other myeloid leukemia lines like HL-60, have demonstrated significant induction of apoptosis. nih.govresearchgate.net For instance, certain 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were highly effective in inducing apoptosis in K562 cells. researchgate.net The anti-proliferative activity of various isoxazole derivatives has been reported against several human leukemia cell lines, including K562 and HL-60. nih.gov
| Analog/Derivative | Cancer Cell Line | Observed Effect | Concentration | Source |
|---|---|---|---|---|
| ISO-1 | Nasopharyngeal Carcinoma (NPC) | Inhibition of migration and invasion | 100 µM | nih.gov |
| Isoxazole derivative 4 | Leukemia (K562) | 80.10% Apoptosis | 100 nM | nih.gov |
| Isoxazole derivative 8 | Leukemia (K562) | 90.60% Apoptosis | 10 µM | nih.gov |
| Isoxazole derivative 11 | Leukemia (K562) | 88.50% Apoptosis | 200 µM | nih.gov |
| Andrographolide-isoxazoline derivative | Leukemia (K562) | Cytotoxicity (IC50) | 10.7 µM | nih.gov |
Modulation of Cellular Targets and Pathways in Oncogenesis (e.g., HDAC Inhibition, MIF antagonism)
Beyond the TGF-β pathway, isoxazole-based compounds modulate other key targets in cancer biology.
HDAC Inhibition: Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov A novel class of HDAC6 inhibitors has been developed based on a 3-hydroxy-isoxazole zinc-binding group (ZBG). researchgate.netnih.gov These compounds have shown potent and selective inhibition of HDAC6, with the most promising candidates achieving IC50 values in the nanomolar range (e.g., 700 nM). researchgate.nettandfonline.com By inhibiting HDACs, these isoxazole derivatives can alter gene expression, leading to anti-proliferative effects in cancer cells. nih.gov
MIF Antagonism: Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in inflammation and various cancers. nih.govnih.gov The isoxazole analog ISO-1 acts as a MIF antagonist, binding to its tautomerase active site. nih.govmedchemexpress.com This inhibition blocks MIF's biological functions, which contributes to the compound's anti-inflammatory and anticancer effects, as seen in the suppression of NPC cell migration and invasion. nih.govnih.gov
Antimicrobial and Anti-Infective Properties
The isoxazole scaffold is a key feature in several clinically used antibiotics and is present in many compounds under investigation for their antimicrobial properties. ijrrjournal.com
Broad-Spectrum Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Numerous studies have demonstrated that isoxazole derivatives possess significant antibacterial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comresearchgate.net
Escherichia coli (Gram-negative): Various synthesized isoxazole derivatives have been screened for their activity against E. coli. In vitro evaluations using methods like the serial dilution technique have determined the Minimum Inhibitory Concentration (MIC) for these compounds, confirming their inhibitory effects. scholarsresearchlibrary.comresearchgate.net
Staphylococcus aureus (Gram-positive): Similarly, isoxazole derivatives have shown notable activity against S. aureus. The introduction of specific moieties, such as a thiophene (B33073) ring, to the isoxazole structure has been found to enhance antimicrobial activity against this common pathogen. nih.gov Studies have confirmed the efficacy of these compounds in inhibiting the growth of S. aureus, highlighting their potential for development as new antibacterial agents. nih.govscholarsresearchlibrary.com
The mechanism of action for these antibacterial effects can be either bactericidal, where the bacteria are killed, or bacteriostatic, where their growth is inhibited, often by interfering with protein synthesis or metabolic pathways. ijrrjournal.com
| Analog/Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Phenylalanine-derived oxazole (B20620) 1d | E. coli ATCC 25922 | 28.1 µg/mL | mdpi.com |
| Phenylalanine-derived oxazole 1e | E. coli ATCC 25922 | 28.1 µg/mL | mdpi.com |
| Phenylalanine-derived oxazole 1f | S. epidermidis 756 | 56.2 µg/mL | mdpi.com |
| PUB9 (isoxazole derivative) | S. aureus 6538 | <0.0078 mg/mL | nih.gov |
| PUB10 (isoxazole derivative) | S. aureus 6538 | 1 mg/mL | nih.gov |
Antifungal and Antiviral Potentials
Beyond their antitubercular effects, isoxazole analogs have demonstrated a broad spectrum of antimicrobial activities, including significant antifungal and antiviral potential.
Antifungal Activity: Several studies have reported the efficacy of isoxazole derivatives against various fungal pathogens. For instance, certain methylene-bis-tetrahydro nih.govnih.govthiazolo[4,5-c]isoxazole derivatives have shown good activity against Candida albicans, Aspergillus fumigatus, and other fungi. The presence of the isoxazole ring is often crucial for the observed antifungal effects. In one study, new isoxazole-substituted Mannich and Schiff bases were synthesized and tested against human pathogenic microorganisms, showing promising results compared to the standard drug ketoconazole. Another series of 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to isoxazoles, also exhibited significant antifungal activity.
Antiviral Activity: The isoxazole scaffold has also been incorporated into molecules with notable antiviral properties. Research into isatin (B1672199) derivatives, which are indole (B1671886) analogs, has shown them to be broad-spectrum antiviral agents. For example, a novel 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid derivative displayed a significant effect on HIV replication with an EC50 value of 3.6 µM. Additionally, 5′-O-fatty acyl ester derivatives of the anti-HIV nucleoside analog 3′-fluoro-2′,3′-dideoxythymidine (FLT) were synthesized to act as potential microbicides. These compounds, which are prodrugs, demonstrated improved cellular uptake and potent activity against both cell-free and cell-associated HIV, including multidrug-resistant strains.
| Compound Class | Activity | Target/Strain | Key Finding | Reference |
|---|---|---|---|---|
| Methylene-bis-tetrahydro nih.govnih.govthiazolo[4,5-c]isoxazoles | Antifungal | C. albicans, A. fumigatus | Good activity against tested fungi. | |
| 3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid | Antiviral | HIV | EC50 = 3.6 µM | |
| 5′-O-Fatty Acyl Ester Derivatives of FLT | Antiviral | HIV (cell-free and cell-associated) | Potent activity against multidrug-resistant strains. |
Enzyme Inhibition and Receptor Modulation Studies
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The isoxazole scaffold has been explored for its potential to inhibit this key enzyme. A study on indole-isoxazole carbohydrazides identified a compound that exhibited the highest potency as an AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM. Kinetic studies revealed a competitive inhibition pattern, suggesting that the compound competes with the substrate for the active site of AChE.
Similarly, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for AChE inhibitory activity. Several of these derivatives demonstrated inhibition comparable to the established drug rivastigmine. Furthermore, N-substituted-5-chloro-2(3H)-benzoxazolone derivatives, which can be considered analogs, also showed a range of inhibitory activity against AChE, indicating that this scaffold can serve as a starting point for designing new and effective inhibitors.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Isoxazole derivatives have emerged as potent tyrosinase inhibitors.
A series of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones were designed and synthesized, with some compounds showing greater inhibitory activity against mushroom tyrosinase than the well-known inhibitor, kojic acid. One particular derivative, compound 1m, had an IC50 value of 14.62 ± 1.38 µM, compared to 37.86 ± 2.21 µM for kojic acid. Kinetic analysis indicated that this compound acts as a competitive inhibitor, likely binding to the enzyme's active site. The isoxazol-5(4H)-one motif is recognized for its potential in tyrosinase inhibition. Further research into various heterocyclic compounds has confirmed that the isoxazole scaffold is a promising backbone for the development of novel and potent tyrosinase inhibitors.
| Enzyme | Compound Class/Derivative | Activity (IC50) | Inhibition Type | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Indole-isoxazole carbohydrazide (B1668358) (compound 5d) | 29.46 ± 0.31 µM | Competitive | |
| Tyrosinase | (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one (compound 1m) | 14.62 ± 1.38 µM | Competitive | |
| NADP Oxidase | Quinazolinone-based isoxazole derivative (compound 164) | 1.28 ± 0.33 µM (DPPH assay) | Not specified | nih.gov |
NADP Oxidase Inhibition
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) oxidase is an enzyme complex responsible for generating reactive oxygen species (ROS). Dysfunctional ROS signaling is implicated in a variety of diseases, making NADP oxidase a significant therapeutic target. While research specifically on this compound is limited, studies on broader isoxazole derivatives suggest potential in this area.
Structurally, many known NADP oxidase inhibitors are planar, aromatic heterocyclic molecules, a category that includes isoxazoles. researchgate.net One study screened quinazolinone-based isoxazole derivatives for their antioxidant properties and evaluated them against NADP oxidase. One of the compounds was found to fit well into the groove of NADP oxidase, suggesting its potential as a therapeutic agent by inhibiting this enzyme. nih.gov Although direct evidence for this compound is scarce, the chemical properties of the isoxazole scaffold make it a plausible candidate for the design of novel NADP oxidase inhibitors.
Secretory Phospholipase A2 (sPLA2) Inhibition
Secretory phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. The inhibition of sPLA2 is a key target for anti-inflammatory drug development. While direct studies on this compound are limited, research on its analogs, particularly indole-containing isoxazole derivatives, has demonstrated significant sPLA2 inhibitory activity.
A series of novel indole-containing isoxazole derivatives have been synthesized and evaluated for their ability to inhibit sPLA2. These compounds showed significant inhibitory activity in both in vitro and in vivo models. The promising results from these analogs suggest that the isoxazole scaffold is a viable pharmacophore for the development of sPLA2 inhibitors.
General Inhibition of Enzymes in Inflammatory Pathways
Beyond sPLA2, analogs of this compound have been shown to inhibit other key enzymes involved in inflammatory pathways. Notably, isoxazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes and as potential modulators of leukotriene biosynthesis.
Certain isoxazole derivatives have demonstrated inhibitory activity against both COX-1 and COX-2, enzymes central to the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. Furthermore, a class of 4,5-diaryl-isoxazole-3-carboxylic acids has been identified as potent inhibitors of leukotriene biosynthesis. nih.gov These compounds are believed to target the 5-lipoxygenase-activating protein (FLAP), a critical component in the pathway that produces leukotrienes, which are involved in various inflammatory diseases. nih.gov For instance, specific diaryl-isoxazol-3-carboxylic acid derivatives have been shown to potently inhibit the synthesis of 5-lipoxygenase products in cellular assays, with IC50 values as low as 0.24 µM. nih.gov
Neuroprotective and Neurobiological Investigations
Modulation of Neuroprotective Signaling Pathways (e.g., Akt/GSK-3β/NF-κB)
The neuroprotective potential of isoxazole derivatives is an emerging area of research, with studies pointing towards their ability to modulate critical signaling pathways involved in neuronal survival and inflammation. While direct evidence for this compound is not yet available, studies on its analogs provide insights into their neuroprotective mechanisms.
One notable analog, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, known as ISO-1, has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) through the TGF-β/Smad4 axis in the context of nasopharyngeal carcinoma. nih.gov While this study was in a cancer context, the TGF-β signaling pathway is also known to play complex roles in the central nervous system, including in neuroprotection and neuroinflammation.
Furthermore, the Akt/GSK-3β signaling pathway is a well-established cascade crucial for neuronal survival. nih.govmdpi.com Activation of Akt and subsequent inhibition of GSK-3β is a common mechanism for neuroprotection against various insults, including cerebral ischemia/reperfusion injury. nih.govmdpi.com The involvement of this pathway in the neuroprotective effects of various compounds suggests that isoxazole derivatives could potentially exert their neuroprotective effects through similar mechanisms, though further research is needed to confirm this. semanticscholar.org
Activity Related to Alzheimer's Disease
The multifactorial nature of Alzheimer's disease (AD) has led to the exploration of multi-target compounds, and isoxazole derivatives have emerged as a promising scaffold in this area. nih.gov Analogs of this compound, specifically indole-isoxazole carbohydrazides, have been designed and synthesized as potential anti-AD agents. nih.gov
These compounds have been evaluated for their ability to inhibit key enzymes implicated in AD pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. researchgate.net One of the synthesized indole-isoxazole carbohydrazide derivatives, compound 5d , demonstrated the highest potency as an AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM, while showing no significant inhibition of BuChE. nih.gov A kinetic study of this compound revealed a competitive mode of inhibition. nih.gov
In addition to cholinesterase inhibition, compound 5d also exhibited promising inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), with an IC50 value of 2.85 ± 0.09 µM. nih.gov BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of AD patients. mdpi.com The dual inhibition of both AChE and BACE1 by these isoxazole analogs highlights their potential as multi-target agents for the treatment of Alzheimer's disease. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode |
| 5d (indole-isoxazole carbohydrazide analog) | Acetylcholinesterase (AChE) | 29.46 ± 0.31 | Competitive |
| 5d (indole-isoxazole carbohydrazide analog) | Butyrylcholinesterase (BuChE) | No notable inhibition | - |
| 5d (indole-isoxazole carbohydrazide analog) | BACE1 | 2.85 ± 0.09 | - |
Other Noteworthy Biological Activities and Their Foundations
Antioxidant Mechanisms and Radical Scavenging Assays (e.g., ABTS, FRAP)
The antioxidant properties of chemical compounds are crucial for their potential therapeutic applications, as oxidative stress is implicated in a wide range of diseases. The antioxidant capacity of compounds can be evaluated through various assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the ferric reducing antioxidant potential (FRAP) assay. researchgate.netnih.gov
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), with the activity often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the radical. nih.gov The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov
Anti-inflammatory Effects and Mediation of Inflammatory Cytokines (e.g., PGE2, TNF-α)
The isoxazole scaffold is a key feature in various compounds exhibiting anti-inflammatory properties. Research into analogs of this compound has revealed mechanisms that target key mediators of the inflammatory cascade. While direct studies on the parent compound's mediation of Prostaglandin (B15479496) E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) are limited, the activities of its analogs provide significant insight into the potential anti-inflammatory profile of this chemical class.
A notable analog, (S,R)-3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, also known as ISO-1, has been identified as a small molecule inhibitor of the Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine that plays a critical role in the regulation of the immune response. By inhibiting MIF, ISO-1 can modulate the inflammatory process, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.
Furthermore, other isoxazole derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes and secretory phospholipase A2 (sPLA2). nih.gov COX enzymes are responsible for the synthesis of prostaglandins like PGE2, which are pivotal in generating inflammatory responses. nih.gov Similarly, sPLA2 enzymes are involved in the production of arachidonic acid, a precursor for various inflammatory mediators. The inhibition of these enzymes by isoxazole-containing molecules highlights a direct mechanism for their anti-inflammatory effects. For instance, isoxazoles with electron-withdrawing groups on an associated phenyl ring have demonstrated excellent sPLA2 inhibitory activities. nih.gov
Table 1: Anti-inflammatory Activity of Selected Isoxazole Analogs
| Compound/Analog Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| (S,R)-3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1) | Macrophage Migration Inhibitory Factor (MIF) | Acts as a small molecule antagonist of the pro-inflammatory cytokine MIF. | |
| Indole-containing isoxazoles | Secretory phospholipase A2 (sPLA2) | Inhibit the activity of sPLA2, reducing the production of inflammatory precursors. | nih.gov |
| Chloro/bromo-substituted isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | Cyclooxygenase (COX) | Exhibit selective inhibitory activity against COX enzymes, reducing prostaglandin synthesis. | nih.gov |
Antiobesity and Anti-androgen Properties
Analogs of this compound have been investigated for their potential in metabolic and endocrine regulation, specifically demonstrating antiobesity and anti-androgen properties.
In the context of metabolic disorders, novel isoxazole-based flavonoid derivatives have been identified as potential anti-diabetic and antiobesity drug candidates. nih.govnih.gov One such derivative, resulting from scaffold hopping of a kaempferol (B1673270) lead compound, demonstrated improved glucose consumption in insulin-resistant HepG2 cells. nih.gov The proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK can lead to a reduction in the levels of key gluconeogenesis enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), which is a pathway that can influence obesity-related metabolic dysfunction. nih.govresearchgate.net
In the field of endocrinology, certain isoxazole derivatives have been synthesized that possess anti-androgen activity. Steroids incorporating an isoxazole fragment in their side chain have been shown to act as effective inhibitors of androgen signaling and testosterone (B1683101) biosynthesis. nih.govresearchgate.net A specific candidate compound, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol, was found to suppress androgen receptor signaling and decrease its protein level in prostate cancer cell lines. nih.gov This demonstrates the potential of the isoxazole moiety to interfere with androgen-dependent pathways. The synthetic androgenic steroid Danazol, which also contains an isoxazole ring, is a well-known example of an isoxazole-containing drug with effects on the endocrine system.
Table 2: Antiobesity and Anti-androgen Activities of Isoxazole Analogs
| Activity | Analog Class | Proposed Mechanism | Reference |
|---|---|---|---|
| Antiobesity | Isoxazole-based flavonoid derivatives | Activation of AMPK pathway; reduction of PEPCK and G6Pase levels. | nih.govresearchgate.net |
| Anti-androgen | Isoxazolyl steroids | Suppression of androgen receptor signaling and protein levels; inhibition of testosterone biosynthesis. | nih.govresearchgate.net |
Modulation of Melanin Synthesis Pathways (e.g., Akt and GSK3β)
The modulation of melanogenesis by isoxazole derivatives has been linked to key intracellular signaling pathways, including the Akt/GSK3β pathway. This pathway is a critical regulator of the microphthalmia-associated transcription factor (MITF), the master transcriptional regulator of melanogenic enzymes such as tyrosinase.
One study identified an isoxazole chalcone (B49325) derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), as a potent tyrosinase activator that enhances melanin synthesis. Further investigation revealed that the Akt and Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathways were involved in the hyperpigmentation effect of PMPP.
The general mechanism involves the phosphorylation state of Akt and GSK3β. Activation of the PI3K/Akt signaling pathway typically induces melanin synthesis. Activated Akt phosphorylates GSK3β at the Ser9 residue, which inactivates GSK3β. This inactivation leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcription co-activator for MITF, ultimately upregulating the expression of tyrosinase and other melanin-producing enzymes. The action of the isoxazole chalcone derivative PMPP was found to be consistent with this pathway, influencing the phosphorylation of both Akt and GSK3β to promote melanogenesis.
Table 3: Research Findings on an Isoxazole Analog in Melanin Synthesis
| Compound | Biological Effect | Associated Pathway | Key Proteins Modulated | Reference |
|---|---|---|---|---|
| 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP) | Enhances melanogenesis; potent tyrosinase activator | Akt/GSK3β/β-catenin | Akt, GSK3β, β-catenin, MITF, Tyrosinase |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating the Role of Substituents on Biological Activity
The biological activity of molecules based on the isoxazole (B147169) scaffold is highly dependent on the nature and position of their substituents. Strategic modifications to the core structure can significantly enhance therapeutic effects such as enzyme inhibition and cytotoxicity.
The introduction of halogens and other electron-withdrawing groups onto the isoxazole ring or its substituents is a key strategy for modulating enzyme inhibitory activity. Structure-activity relationship (SAR) studies have consistently shown that these modifications can lead to a significant increase in potency.
For instance, in a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, SAR studies revealed that the presence of electron-withdrawing groups like trifluoromethyl and chloro groups enhanced antimicrobial activity. nih.gov Similarly, the anticancer activity of certain isoxazole derivatives was found to be significantly influenced by electron-withdrawing groups such as fluorine, chlorine, and bromine. nih.gov An ortho-substituted bromo compound, in particular, demonstrated more valuable cytotoxic effects compared to other halogen-substituted analogues. nih.gov
Further research into isoxazole-based probes designed as histone deacetylase (HDAC) inhibitors has provided additional evidence. Isoxazole-based probes showed selectivity for HDAC3 over HDAC8, with inhibitory concentrations (IC₅₀) in the nanomolar range. For example, one of the most potent probes exhibited an IC₅₀ of 45 nM against HDAC3. nih.gov The presence of these substituents appears to be crucial for the interaction with the enzyme's active site, thereby enhancing the inhibitory effect.
Table 1: Effect of Electron-Withdrawing Groups on HDAC Inhibition
| Compound | Substituent | Target Enzyme | IC₅₀ (nM) |
|---|---|---|---|
| Probe 2a | Azide | HDAC3 | 73 |
| Probe 2b | Diazide | HDAC3 | 45 |
| Probe 2a | Azide | HDAC8 | 707 |
| Probe 2b | Diazide | HDAC8 | 651 |
Data sourced from a study on isoxazole-based HDAC inhibitors. nih.gov
The attachment of aryl and heteroaryl moieties to the isoxazole core is a widely explored avenue for developing potent cytotoxic agents. The electronic and steric properties of these substituents play a critical role in determining the anticancer activity against various human cancer cell lines.
One study detailed the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, which were screened against A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate) cancer cell lines. nih.govnih.gov Within this series, a compound featuring a fluorine or trifluoromethyl group on the phenyl ring attached to the isoxazole core demonstrated potent cytotoxicity across all tested cell lines, with IC₅₀ values below 12 µM. nih.govnih.gov This highlights the positive impact of electron-withdrawing groups on the aryl substituent.
In another series of novel isoxazole-piperazine hybrids, compounds were evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. researchgate.net Several compounds in this series exhibited very potent cytotoxicity, with IC₅₀ values ranging from 0.3 to 3.7 μM. researchgate.net Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest. researchgate.net
Additionally, research on 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones showed that derivatives with specific substitutions exhibited excellent anticancer activity against lung cancer A549 cells. nih.gov The nature of the aryl or heteroaryl group significantly influenced the compound's ability to inhibit cancer cell proliferation.
Table 2: Cytotoxicity of Aryl-Substituted Isoxazole Derivatives
| Compound Series | Cancer Cell Line | Key Substituent Feature | Potency (IC₅₀) |
|---|---|---|---|
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | A549, COLO 205, MDA-MB 231, PC-3 | 4-F or 4-CF₃ on phenyl ring | <12 µM nih.govnih.gov |
| Isoxazole-piperazine hybrids | Huh7, Mahlavu, MCF-7 | Arylpiperazine moiety | 0.3–3.7 µM researchgate.net |
Variations in the length and branching of alkyl chains, as well as the degree of steric hindrance around the isoxazole core, can profoundly affect biological activity. These structural features influence how the molecule fits into and interacts with its biological target.
For example, in a series of 3-((5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridine derivatives evaluated for their affinity to central nicotinic receptors, the affinity was found to increase with the length of the alkyl side chain, peaking at the propyl group. nih.gov This suggests an optimal chain length for receptor binding.
In another study involving kaempferol-isoxazole derivatives, the length of the spacer connecting the isoxazole ring to the main structure was critical for anti-diabetic activity. nih.gov Derivatives with a one-carbon spacer showed significantly better glucose depletion in IR HepG2 cells (EC₅₀ = 0.8–2.9 µM) compared to those with a two-carbon spacer (EC₅₀ = 46.0–89.0 µM). nih.gov
Conversely, while steric hindrance can sometimes negatively impact activity, in certain synthetic reactions for creating isoxazole derivatives, it was observed to have little effect on the reaction yield, allowing for the creation of sterically complex molecules. nih.gov
Structure-Reactivity Correlations in Synthetic Transformations
The efficiency and outcome of synthetic reactions to produce Isoxazol-5-yl-acetic acid methyl ester and related compounds are governed by the structural and electronic properties of the reactants. Understanding these correlations is essential for optimizing synthetic routes.
The electronic nature of the starting materials can dictate the yield and selectivity of isoxazole synthesis. In a Lewis acid-promoted synthesis of isoxazole derivatives, it was found that reactants with electron-deficient groups on the phenyl ring were more conducive to the reaction, leading to better outcomes than those with electron-rich groups. nih.gov This indicates that the electronic properties of the alkyne dipolarophiles significantly influence the efficiency of the cycloaddition reaction.
The regioselectivity of the [3+2] cycloaddition reaction, a common method for forming the isoxazole ring, is also governed by both steric and electronic factors. nih.gov The orientation of the dipole and dipolarophile is controlled to favor the formation of the desired regioisomer, which is crucial as different isomers can have vastly different biological activities. For instance, the synthesis of 5-substituted isoxazoles from functionalized halogenoximes proceeds in a regioselective manner, yielding the desired 3,5-disubstituted derivatives. nih.gov
Stereochemistry is a critical determinant of the biological activity of isoxazole derivatives. The three-dimensional arrangement of atoms can drastically affect a molecule's interaction with chiral biological targets like enzymes and receptors. malariaworld.org
A study on isomers of the natural product acivicin (B1666538) highlighted the crucial role of stereochemistry. Only the natural (5S, αS) isomers of 3-Br-acivicin and its ester and amide derivatives showed significant potency in inhibiting P. falciparum growth. malariaworld.org This suggests that biological transporters and target enzymes can distinguish between stereoisomers, leading to a stereoselective uptake and mechanism of action. malariaworld.org
The importance of a specific stereoisomer is also evident in the naming of potent compounds like (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, an antagonist of the macrophage migration inhibitory factor (MIF) that inhibits the epithelial-to-mesenchymal transition in nasopharyngeal carcinoma. nih.gov Similarly, another biologically active compound is identified specifically as methyl 2-[(5R)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate, emphasizing the (R) configuration at the 5-position of the isoxazole ring. nih.gov These examples underscore that achieving stereochemical purity is often essential for maximizing the desired biological activity.
Advanced Research Methodologies and Theoretical Investigations
High-Resolution Spectroscopic and Analytical Characterization
Spectroscopic and chromatographic techniques provide the foundational data for the structural confirmation and purity verification of newly synthesized chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Isoxazol-5-yl-acetic acid methyl ester. core.ac.uknih.gov By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. mdpi.commdpi.com
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the isoxazole (B147169) ring, the methylene (B1212753) group (-CH₂-), and the methyl ester group (-OCH₃). The proton on the isoxazole ring would typically appear as a singlet in the aromatic region. The methylene protons adjacent to the isoxazole ring and the carbonyl group would present as a singlet, while the methyl protons of the ester group would also appear as a sharp singlet, typically further upfield. mdpi.com
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. mdpi.com Key signals would include those for the carbonyl carbon of the ester group (typically around 168-172 ppm), the carbons of the isoxazole ring, the methylene carbon, and the methoxy (B1213986) carbon of the ester. mdpi.commdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons. core.ac.ukmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoxazole C-H | ~6.5 - 7.0 (s, 1H) | ~100 - 110 |
| Methylene (-CH₂-) | ~3.8 - 4.2 (s, 2H) | ~30 - 40 |
| Methyl Ester (-OCH₃) | ~3.7 - 3.9 (s, 3H) | ~50 - 55 |
| Ester Carbonyl (C=O) | N/A | ~168 - 172 |
| Isoxazole Quaternary Carbons | N/A | ~150 - 170 |
(Note: Predicted values are based on typical ranges for similar isoxazole derivatives and may vary depending on the solvent and experimental conditions.)
IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies upon absorption of infrared radiation. longdom.org For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. mdpi.commdpi.com Other significant peaks would include C-O stretching vibrations for the ester and the isoxazole ring, C-H stretching of the alkyl and aromatic groups, and C=N stretching of the isoxazole ring. docbrown.info
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition. ru.nl High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, confirming the molecular formula C₆H₇NO₃. mdpi.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound.
Table 2: Key Spectroscopic Data for Molecular Confirmation
| Technique | Feature | Expected Value/Range |
|---|---|---|
| IR Spectroscopy | Ester C=O Stretch | 1730 - 1750 cm⁻¹ |
| C-O Stretch | 1000 - 1300 cm⁻¹ | |
| C=N Stretch | ~1600 - 1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. hplcindia.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. ijpqa.com
For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is commonly employed. researchgate.net This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. ijpqa.com The compound is detected as it elutes from the column, often using a UV detector set at a wavelength where the isoxazole ring exhibits strong absorbance. The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with minimal or no impurity peaks. researchgate.net This technique is essential for quality control in synthesis and for preparing samples for further biological or chemical studies. nih.gov
Electrochemical Studies of Isoxazole Derivatives
Electrochemical methods provide insights into the redox properties of molecules, which can be related to their reactivity and potential mechanisms of action.
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of compounds. nih.gov The method involves scanning the potential of an electrode and measuring the resulting current, providing information on the oxidation and reduction potentials of the analyte. researchgate.net
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico modeling are increasingly used to complement experimental research by predicting molecular properties and guiding experimental design. nih.gov These methods allow for the investigation of molecular structures, electronic properties, and potential interactions with biological targets without the need for chemical synthesis and testing. mdpi.com
For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to optimize the molecule's three-dimensional geometry and calculate various properties, including its electronic structure, electrostatic potential map, and theoretical NMR and IR spectra. ru.nlmdpi.com These calculated spectra can be compared with experimental data to aid in structural confirmation.
Furthermore, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicological profile of the compound. nih.govresearchgate.net By calculating molecular descriptors (e.g., LogP, molecular weight, polar surface area), these models can estimate properties like aqueous solubility, blood-brain barrier permeability, and potential for binding to plasma proteins, offering a preliminary assessment of the molecule's drug-likeness. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and elucidate the mechanisms of chemical reactions. In the context of isoxazole synthesis, DFT calculations provide invaluable insights into reaction pathways, transition state geometries, and activation energies. mdpi.com For instance, the formation of the isoxazole ring, often achieved through 1,3-dipolar cycloaddition reactions, can be meticulously modeled. mdpi.com
DFT studies allow researchers to compare different potential pathways, such as concerted versus stepwise mechanisms, and to predict the regioselectivity and stereoselectivity of these reactions. mdpi.compku.edu.cn By calculating the energy profiles of the reaction coordinates, scientists can identify the rate-determining steps and understand how substituents on the reactants influence reactivity. pku.edu.cnnih.gov For molecules containing ester functionalities, like this compound, DFT can also be used to study their conformational preferences, vibrational frequencies (IR spectra), and electronic properties such as HOMO-LUMO energy gaps, which are related to molecular reactivity. nih.govresearchgate.net These theoretical calculations are essential for optimizing reaction conditions and designing more efficient synthetic routes to novel isoxazole derivatives. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how isoxazole derivatives, acting as ligands, interact with the binding sites of biological targets like proteins and enzymes. mdpi.comnih.gov
These simulations provide detailed information about the binding mode and affinity, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.com For example, docking studies have been employed to investigate how isoxazole-based compounds bind to targets like the farnesoid X receptor (FXR), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and various bacterial proteins. researchgate.netmdpi.comnih.govnih.gov The insights gained from these simulations are fundamental for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. mdpi.comnih.gov
Below is a table summarizing representative molecular docking studies on isoxazole derivatives against various biological targets.
| Compound Class | Target Protein | Key Interactions Observed | Reference |
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | Hydrophobic interactions (LEU287, MET290), Salt bridges (ARG331), Hydrogen bonds (HIS447) | mdpi.com |
| Functionalized Isoxazoles | E. coli & S. aureus proteins | High binding affinities (-8.16 to -12.84 kcal/mol) indicating strong potential inhibition. | mdpi.com |
| Isoxazole-carboxamides | Cyclooxygenase (COX) enzymes | Ideal binding in the secondary pocket of COX-2, driven by specific substitutions on phenyl rings. | nih.gov |
| Quinoxaline-isoxazole conjugates | EGFR Tyrosine Kinase | Strong binding interactions within the EGFR active site, comparable to the standard drug erlotinib. | nih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources on isoxazole derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com MD simulations are employed to assess the stability of the docked pose and to refine the understanding of the binding interactions. nih.govmdpi.com By simulating the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein adapt to each other. nih.gov
In silico Prediction of Biological Activity and ADME/T Properties for Compound Optimization
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates. In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of compounds. nih.gov For isoxazole derivatives, various computational tools and web servers like SwissADME and pkCSM are utilized to predict these parameters. researchgate.netafricaresearchconnects.comekb.eg
These predictions help in the early identification of compounds with potential liabilities, such as poor oral bioavailability, low membrane permeability, or potential toxicity, allowing for their optimization before costly synthesis and experimental testing. nih.gov The goal is to design molecules that not only have high potency but also possess favorable "drug-like" properties. researchgate.netafricaresearchconnects.com
The following table lists key ADME/T parameters that are commonly predicted in silico for the optimization of isoxazole-based lead compounds.
| Parameter | Description | Importance in Drug Design | Reference |
| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. | High GI absorption is crucial for orally administered drugs. | researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Essential for drugs targeting the brain; undesirable for peripherally acting drugs. | researchgate.net |
| CYP450 Inhibition | Predicts whether a compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered pharmacokinetics. | researchgate.net |
| Lipinski's Rule of Five | A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | Helps filter out compounds with poor absorption or permeation. | nih.gov |
| Ames Toxicity | Predicts the mutagenic potential of a compound. | A positive prediction is a major red flag for potential carcinogenicity. | researchgate.net |
This table provides examples of commonly assessed ADME/T properties for isoxazole derivatives based on general in silico modeling principles.
Cellular and Molecular Biology Techniques
Immunofluorescence and Western Blotting for Protein Expression and Pathway Analysis
To validate the effects of isoxazole compounds within a cellular context, immunofluorescence and Western blotting are indispensable techniques. Immunofluorescence allows for the visualization of specific proteins within cells. For example, this technique has been used to observe the effects of isoxazole-based tubulin stabilizers on the microtubule network in cancer cells, providing direct visual evidence of the compound's mechanism of action. nih.gov
Western blotting is a quantitative method used to measure the levels of specific proteins in cell lysates. In studies involving isoxazole derivatives, Western blotting has been used to confirm the inhibition of target protein expression, such as c-MYC and N-MYC in neuroblastoma cells. researchgate.net It is also used to analyze downstream signaling pathways. For instance, treatment of cells with bioactive isoxazole compounds has been shown to increase the levels of proteins indicative of mitotic arrest (e.g., p-Histone H3), apoptosis (e.g., cleaved PARP, cleaved Caspases 3, 7, and 9), and DNA damage (e.g., p-H2AX), thereby elucidating the molecular pathways leading to cell death. nih.govnih.gov
Gene Expression Analysis from Public Databases (e.g., TCGA)
Publicly available genomic and transcriptomic databases, such as The Cancer Genome Atlas (TCGA), are powerful resources for cancer research. cancer.gov TCGA contains molecular characterization data for over 20,000 primary cancer samples across 33 cancer types. cancer.gov Researchers can leverage this data to investigate the expression levels of the gene encoding the target protein of a particular isoxazole derivative.
For example, if an isoxazole compound is designed to inhibit Transforming Acidic Coiled-Coil 3 (TACC3), scientists can query the TCGA database to identify which cancer types exhibit high expression of the TACC3 gene. nih.gov This analysis helps to prioritize which cancer types might be most responsive to the inhibitor. Furthermore, analyzing gene expression profiles and mutation data from TCGA can reveal correlations between target expression and patient outcomes, further validating the target and guiding the clinical development strategy for novel isoxazole-based therapies. mdpi.com
Innovation in Green and Sustainable Synthetic Routes
Exploring Novel Catalytic Systems and Reaction Conditions
Future synthetic strategies will increasingly rely on novel catalytic systems that offer high efficiency and selectivity under mild conditions. Research is actively exploring the use of various catalysts to streamline the synthesis of isoxazole derivatives. For instance, multicomponent reactions (MCRs) are being optimized using catalysts like sodium malonate and amine-functionalized cellulose (B213188), which allow for the synthesis of isoxazol-5(4H)-ones in environmentally friendly solvents like water at room temperature mdpi.com.
The exploration of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), represents a significant step towards sustainable chemistry. nih.gov These catalysts, often used in solvent-free conditions or with green solvents like glycerol, offer an inexpensive and eco-friendly alternative for synthesizing isoxazole derivatives nih.gov. Additionally, the use of biodegradable and recyclable organocatalysts like tartaric acid and gluconic acid in aqueous media is gaining traction for the synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones acgpubs.orgisca.me.
Furthermore, advancements in reaction conditions, such as the use of ultrasound and microwave irradiation, are proving to be highly effective. researchgate.net Sonochemical methods, for example, can significantly accelerate reaction rates, improve yields, and reduce energy consumption, often in aqueous media or solvent-free systems nih.govpreprints.org. These techniques align with the principles of green chemistry by minimizing waste and avoiding the use of volatile organic compounds nih.gov.
Development of Atom-Economical and Waste-Reducing Protocols
A central tenet of green chemistry is the principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. One-pot, multi-component cyclocondensation reactions are exemplary in this regard, offering a streamlined and atom-economical route to complex molecules like isoxazol-5(4H)-ones from simple precursors heteroletters.org. These methods often feature easy separation of pure products, thereby avoiding hazardous organic solvents and complex purification steps .
The use of water as a reaction medium is a key strategy in waste reduction. heteroletters.org It is an inexpensive, non-toxic, and non-flammable solvent that can, in many cases, enhance reactivity and selectivity. Protocols that utilize water as a solvent and employ reusable catalysts, such as sodium citrate, are being developed for the clean and efficient synthesis of isoxazoles heteroletters.org. The simplicity of these procedures, which often involve filtration to isolate the product and evaporation to recover the catalyst, makes them highly attractive for sustainable industrial applications heteroletters.org.
Discovery of New Biological Activities and Polypharmacology
The isoxazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. nih.gov Future research will focus on uncovering new therapeutic applications for this compound derivatives and designing multi-targeted agents.
Uncovering Underexplored Therapeutic Potentials of this compound Derivatives
While the isoxazole ring is present in drugs with antibacterial, anti-inflammatory, and anticancer properties, the full therapeutic potential of this compound derivatives remains largely unexplored. researchgate.netnih.govnih.gov Research is expanding to investigate their efficacy against a broader range of diseases. For instance, isoxazole derivatives are being evaluated for their potential in treating nervous system disorders, metabolic diseases, and various types of cancer. mdpi.com
The structural versatility of the isoxazole nucleus allows for the generation of large libraries of compounds with diverse biological profiles. nih.govnih.gov Future screening efforts will likely identify novel activities, such as antiviral, antifungal, and antiparasitic properties. nih.gov For example, certain isoxazole derivatives have shown promise as potent and selective inhibitors of enzymes like cyclooxygenase (COX), indicating their potential as anti-inflammatory agents. nih.gov
Design of Multi-Targeted Agents Based on the Isoxazole Scaffold
The concept of "one molecule, multiple targets" is a growing trend in drug discovery, aiming to address complex diseases with agents that can modulate several biological pathways simultaneously. The isoxazole scaffold is an ideal platform for the development of such multi-targeted therapies. rsc.org By combining the isoxazole core with other pharmacophores, it is possible to design hybrid molecules with enhanced efficacy and a lower propensity for drug resistance. mdpi.com
Rational drug design and computational modeling are instrumental in this endeavor. mdpi.com These approaches enable the design of molecules that can interact with multiple biological targets with high affinity and selectivity. For example, isoxazole-based compounds are being designed as dual inhibitors of different enzymes or receptors involved in cancer progression or inflammatory responses. researchgate.net This polypharmacological approach holds significant promise for developing next-generation therapeutics for complex multifactorial diseases. rsc.org
Rational Design and Optimization of Isoxazole-based Compounds
The development of potent and selective isoxazole-based drugs relies heavily on rational design and systematic optimization of lead compounds. Structure-activity relationship (SAR) studies, guided by computational tools, are crucial for enhancing the therapeutic properties of these molecules.
Future research will continue to leverage in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to understand the interactions between isoxazole derivatives and their biological targets. nih.govnih.gov These studies provide valuable insights into the key structural features required for optimal activity and selectivity, guiding the synthesis of more potent and targeted compounds. dundee.ac.uk
The Chemical Landscape of this compound: Future Research and Translational Potential
While specific research on this compound is not extensively documented in publicly available literature, the broader isoxazole scaffold to which it belongs is a cornerstone in medicinal chemistry and materials science. This article explores the prospective future research directions and translational applications for this specific compound, drawing upon established principles and advancements in related isoxazole chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Isoxazol-5-yl-acetic acid methyl ester, and what catalysts are typically employed?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine derivatives. For example, citric acid has been used as an eco-friendly catalyst in water to synthesize analogous 4-arylmethylidene-isoxazol-5(4H)-ones . Another approach involves chlorination of intermediates (e.g., o-chlorobenzoxime) followed by cyclization with ethyl acetoacetate, as seen in the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole derivatives . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization typically combines spectroscopic techniques:
- NMR : Proton and carbon NMR identify substituents on the isoxazole ring and ester group. For example, methyl ester protons resonate at ~3.7 ppm (singlet), while aromatic protons in analogous compounds show splitting patterns dependent on substitution .
- FTIR : Key peaks include C=O (ester) at ~1700–1750 cm⁻¹ and isoxazole ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate or acetone) are preferred due to the compound’s moderate solubility. Recrystallization is performed under inert atmospheres (N₂/Ar) to prevent ester hydrolysis. For derivatives with nitro or halogen substituents, mixed solvents (e.g., hexane:ethyl acetate) improve yield .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing substituted Isoxazol-5-yl-acetic acid derivatives?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or conformational flexibility. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., ring-chain tautomerism) .
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, resolving ambiguities in NOE or coupling constants .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and validate experimental data .
Q. What strategies mitigate side reactions during the esterification of Isoxazol-5-yl-acetic acid intermediates?
- Methodological Answer : Common issues include transesterification or acid-catalyzed decomposition. Solutions involve:
- Activated Reagents : Use of DCC/DMAP for mild esterification under anhydrous conditions .
- Protecting Groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) before ester formation .
- Low-Temperature Workup : Quenching reactions at 0–5°C to stabilize intermediates .
Q. How do substituents on the isoxazole ring influence the biological activity of Isoxazol-5-yl-acetic acid derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance enzyme inhibition (e.g., anthrax lethal factor) by increasing electrophilicity .
- Hydrophobic Substituents (e.g., methyl, aryl): Improve membrane permeability, critical for in vivo efficacy .
- Experimental Validation : Enzyme assays (e.g., IC₅₀ determination) and molecular docking simulations correlate substituent effects with binding affinity .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer : Scale-up issues include exothermic reactions and purification bottlenecks. Mitigation involves:
- Flow Chemistry : Continuous processing to control heat dissipation and improve reproducibility .
- Chromatography Alternatives : Switch from column chromatography to fractional crystallization or pH-selective extraction .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) to track reaction progress and impurity formation .
Data Contradictions and Validation
Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can this be systematically evaluated?
- Methodological Answer :
- Stress Testing : Expose the compound to varying pH (1–6) at 40°C and monitor degradation via HPLC. For example, hydrolysis to the carboxylic acid is quantified at 210 nm .
- Kinetic Studies : Determine half-life (t₁/₂) under accelerated conditions to extrapolate shelf-life .
- Stabilizers : Additives like antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) may prolong stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
